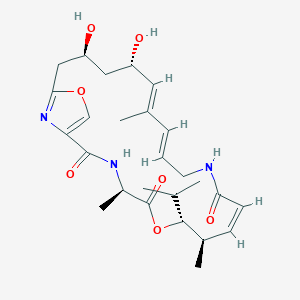

Madumycin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Madumycin II is a member of the streptogramin class of antibiotics, specifically classified under type A streptogramins. Streptogramins are known for their ability to inhibit protein synthesis in bacteria by targeting the peptidyl transferase center on the ribosome. This compound is particularly notable for its role in combating multi-drug resistant bacteria by inhibiting peptide bond formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Madumycin II involves several steps. One reported method includes the treatment of a precursor compound with sodium borohydride in the presence of diethylmethoxyborane, yielding this compound in a 72% yield as a single diastereomer . This route represents the first reported interconversion of these natural products and the first total synthesis of Madumycin I, which is then converted to this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, which naturally produce streptogramins. The fermentation broth is then subjected to various purification steps to isolate this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Madumycin II primarily undergoes reactions related to its antibiotic activity, such as binding to the ribosomal peptidyl transferase center. It does not typically undergo common organic reactions like oxidation or reduction in its active form.

Common Reagents and Conditions: The synthesis of this compound involves reagents like sodium borohydride and diethylmethoxyborane. The reaction conditions are carefully controlled to ensure the correct diastereomer is produced.

Major Products Formed: The major product of the synthesis is this compound itself, which is obtained in a high yield and purity.

Applications De Recherche Scientifique

Madumycin II has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a model compound for studying the synthesis and activity of streptogramin antibiotics.

Biology: Researchers use this compound to study the mechanisms of protein synthesis inhibition and the development of antibiotic resistance.

Medicine: this compound is investigated for its potential to treat infections caused by multi-drug resistant bacteria.

Industry: It is used in the development of new antibiotics and in the study of fermentation processes for antibiotic production

Mécanisme D'action

Madumycin II exerts its effects by binding to the peptidyl transferase center on the large subunit of the ribosome. This binding prevents the correct positioning of transfer RNA molecules, thereby inhibiting peptide bond formation and halting protein synthesis. This mechanism is particularly effective against bacteria, making this compound a potent antibiotic .

Comparaison Avec Des Composés Similaires

Dalfopristin: Another type A streptogramin that also inhibits protein synthesis by binding to the ribosome.

Virginiamycin: A streptogramin antibiotic used in both human and veterinary medicine.

Pristinamycin: A combination of type A and type B streptogramins used to treat bacterial infections.

Uniqueness of Madumycin II: this compound is unique due to its specific binding mechanism and its ability to inhibit peptide bond formation before the first cycle of peptide synthesis. This makes it particularly effective against certain strains of multi-drug resistant bacteria .

Propriétés

Formule moléculaire |

C26H37N3O7 |

|---|---|

Poids moléculaire |

503.6 g/mol |

Nom IUPAC |

(4R,7R,8R,9E,14E,16E,18S,20S)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |

InChI |

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20+,24-/m1/s1 |

Clé InChI |

SAQNYTQFLPVTNJ-WWUMGCNISA-N |

SMILES isomérique |

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C |

SMILES canonique |

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C |

Synonymes |

madumycin II |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

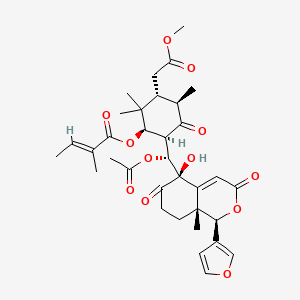

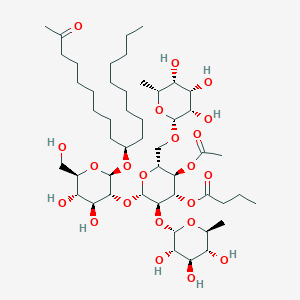

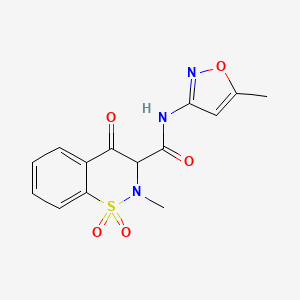

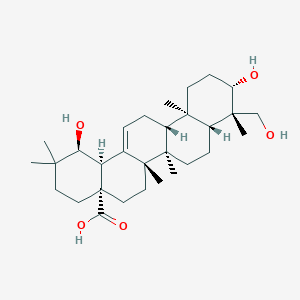

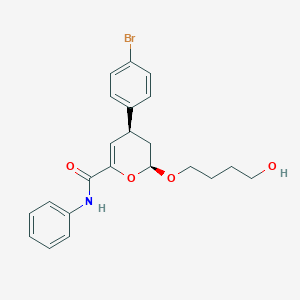

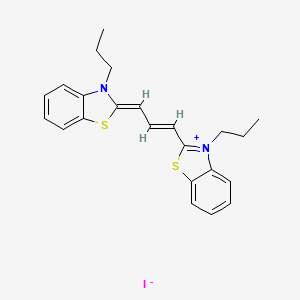

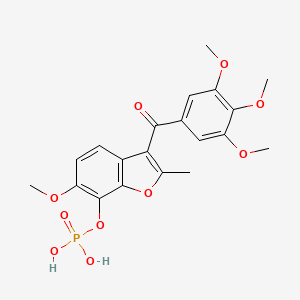

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,9S,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione](/img/structure/B1257861.png)

![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)

![2-(2,6-Dichlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1257871.png)